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Compound of Interest

Compound Name: 1-Cyclohexyl-2-methyl-2-propanol

Cat. No.: B1616930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the tertiary
alcohol, 1-Cyclohexyl-2-methyl-2-propanol. This document is intended to serve as a valuable
resource for researchers and professionals involved in chemical analysis, structural elucidation,
and drug development by presenting key spectral data in a structured format, detailing
experimental methodologies, and illustrating analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry of 1-Cyclohexyl-2-methyl-2-propanol reveals characteristic fragmentation
patterns for aliphatic alcohols, primarily through alpha-cleavage and dehydration. The electron
ionization (EI) mass spectrum is characterized by a weak or absent molecular ion peak due to
the instability of the initial radical cation.

Table 1: Mass Spectrometry Data for 1-Cyclohexyl-2-methyl-2-propanol
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Property Value Source
Molecular Formula C10H200 PubChem[1]
Molecular Weight 156.27 g/mol PubChem[1]
Major Peaks (m/z) Relative Intensity Source

59 100% (Base Peak) PubChem, NIST[1][2]
55 High PubChem[1]

67 High PubChem[1]

41 Moderate NIST[2]

81 Moderate NIST[2]

99 Low NIST[2]

138 Low NIST[2]

Infrared (IR) Spectroscopy

The infrared spectrum of 1-Cyclohexyl-2-methyl-2-propanol displays characteristic

absorption bands that are indicative of its functional groups. The most prominent feature is the

strong, broad O-H stretching vibration, which is characteristic of alcohols and is broadened due

to hydrogen bonding.

Table 2: Infrared (IR) Spectroscopy Data for 1-Cyclohexyl-2-methyl-2-propanol
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Wavenumber . . . .

( 1 Intensity Vibrational Mode Functional Group

cm-

~3630 Sharp (in gas phase) O-H Stretch (free) Alcohol
O-H Stretch

3500 - 3200 Strong, Broad Alcohol
(hydrogen-bonded)

2975 - 2850 Strong C-H Stretch Cyclohexyl and Methyl

~1450 Moderate C-H Bend Cyclohexyl and Methyl
C-H Bend (gem-

~1370 Moderate ) tert-Butyl group
dimethyl)

1260 - 1000 Strong C-O Stretch Tertiary Alcohol

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 3C NMR spectrum of 1-Cyclohexyl-2-methyl-2-propanol provides detailed information
about the carbon skeleton of the molecule. Due to the molecule's symmetry, not all ten carbon
atoms are chemically equivalent, leading to a spectrum with fewer than ten signals. The
chemical shifts are influenced by the electronegativity of the hydroxyl group and the local
electronic environment of each carbon atom.

Table 3: Predicted 3C NMR Chemical Shifts for 1-Cyclohexyl-2-methyl-2-propanol
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Predicted Chemical Shift Multiplicity (in *H-coupled
Carbon Atom

(5, ppm) spectrum)
C(OH) 70-75 Singlet
CHz (cyclohexyl, adjacent to ]

45 - 50 Triplet
C(OH))
CH (cyclohexyl) 30-40 Doublet
CHz (cyclohexyl) 25-30 Triplet
CHs 25-30 Quartet

Note: The predicted chemical shifts are based on typical values for tertiary alcohols and
cyclohexyl groups.

Experimental Protocols
Mass Spectrometry (GC-MS)

A common method for obtaining the mass spectrum of a volatile compound like 1-Cyclohexyl-
2-methyl-2-propanol is through Gas Chromatography-Mass Spectrometry (GC-MS).

» Sample Preparation: A dilute solution of the compound is prepared in a volatile organic
solvent (e.g., dichloromethane or diethyl ether).

« Injection: A small volume (typically 1 pL) of the sample solution is injected into the GC inlet,
where it is vaporized.

o Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g.,
helium or nitrogen) through a capillary column. The column separates the components of the
sample based on their boiling points and interactions with the stationary phase.

« lonization: As the separated components elute from the GC column, they enter the mass
spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a
high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
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e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Infrared (IR) Spectroscopy (FTIR-ATR)

Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR)
accessory is a convenient method for analyzing liquid samples.

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded
to account for atmospheric and instrumental interferences.

o Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

e Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it undergoes
total internal reflection. The evanescent wave at the crystal surface penetrates a short
distance into the sample, and the sample absorbs energy at specific frequencies
corresponding to its vibrational modes. The attenuated IR beam is then directed to the
detector.

e Data Processing: The instrument's software performs a Fourier transform on the
interferogram to produce the final IR spectrum.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectra are typically acquired using a high-field NMR spectrometer.

o Sample Preparation: Approximately 10-50 mg of the sample is dissolved in a deuterated
solvent (e.g., CDCIs) in an NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), is often added.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned and the magnetic field is shimmed to ensure homogeneity.

e Spectrum Acquisition: A series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) signal is detected. Proton decoupling is typically used to
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simplify the spectrum by removing the splitting of carbon signals by attached protons,
resulting in a spectrum where each unique carbon atom appears as a single peak.

o Data Processing: The FID is Fourier transformed to produce the frequency-domain NMR
spectrum. The chemical shifts are then referenced to the TMS signal (6 = 0 ppm).

Visualizations

The following diagrams illustrate the relationships between the different spectral data and a
generalized workflow for their acquisition and analysis.

Diagram 1: Spectral Analysis Workflow
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Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an
organic compound.

Diagram 2: Logic of Structural Elucidation
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Caption: A diagram illustrating how different spectral data contribute to the structural elucidation
of 1-Cyclohexyl-2-methyl-2-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1616930?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

